1-Butyl-3-phenylthiourea
Overview
Description
1-Butyl-3-phenylthiourea is a chemical compound with the molecular formula C11H16N2S . It has a molecular weight of 208.33 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1-phenylthiourea, a compound similar to this compound, involves a practical two-step process. This process is a useful didactic example to illustrate concepts relating to carbonyl substitution and addition, the effect of pH on solubility of organic compounds, and many laboratory techniques, such as isolation, purification, and product analysis .Molecular Structure Analysis
The molecular structure of this compound includes a butyl group (CCCC), a phenyl group (C6H5), and a thiourea group (NH2CSNH2) . The InChI string representation of the molecule isInChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
.
Scientific Research Applications
Enzyme Inhibitors and Mercury Sensors
- 1-Butyl-3-phenylthiourea, along with other thiourea derivatives, has shown potential as an efficient enzyme inhibitor. It particularly exhibits anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have been investigated for their potential as sensing probes for mercury, using spectrofluorimetric techniques, demonstrating moderate sensitivity in fluorescence studies (Rahman et al., 2021).
Regional Blood Flow Tracers
- Research conducted in 1980 explored the use of this compound as a regional blood flow (rCBF) tracer, employing autoradiographic procedures. The compound demonstrated a single-pass extraction value into the rat brain, dependent on its lipid solubility. This indicated its potential effectiveness in measuring rCBF in various regions of the rat brain (Goldman, Hass, & Ransohoff, 1980).
Non-Ionic Surfactants
- Thiourea-based non-ionic surfactants, including this compound, have been synthesized and characterized, exhibiting a range of interesting properties. These compounds show low solubility in water but increase with temperature, and have been studied for their antimicrobial activities. They have significant inhibition growth against various bacterial and fungal strains, indicating their potential in cleaning and agriculture (Ullah et al., 2017).
Thermal and Structural Investigation
- Bisthiourea derivatives, including 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea), have undergone thermal decomposition studies. These investigations are crucial for understanding the stability and structural characteristics of these compounds, which can be essential for their applications in various scientific fields (Pansuriya et al., 2012).
Electrochemical Applications
- The electrochemical fate of thiourea-based non-ionic surfactants has been studied, revealing their redox behaviors and potential applications in cleaning, wetting, and emulsifying due to their critical micelle concentration and hydrophilic-lipophilic balance. These studies are crucial for applications in various industries (Munir et al., 2014).
Mechanism of Action
Target of Action
1-Butyl-3-phenylthiourea is a thiourea derivative . Thiourea derivatives have been found to interact with various targets, including enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in nerve signal transmission, and their inhibition can lead to various physiological effects.
Mode of Action
It is known that thiourea derivatives can be transformed into highly reactive metabolites . These metabolites can covalently and irreversibly bind to their targets, leading to the inhibition of the target’s function .
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase can disrupt the cholinergic system, affecting nerve signal transmission . This can lead to various downstream effects, depending on the specific physiological context.
Pharmacokinetics
It is known that thiourea derivatives can be metabolically transformed into reactive metabolites . The bioavailability of this compound would depend on factors such as its absorption in the body, its distribution to the target sites, and its rate of metabolism and excretion.
Result of Action
The result of this compound’s action would depend on its specific targets and the context of its use. For example, if it inhibits acetylcholinesterase and butyrylcholinesterase, it could disrupt nerve signal transmission . This could potentially lead to various physiological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility and stability can be affected by temperature and the presence of other substances . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Butyl-3-phenylthiourea plays a significant role in biochemical reactions, primarily as an enzyme inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition is crucial in studying the biochemical pathways involving these enzymes. The compound’s interaction with these enzymes is characterized by binding to the active site, thereby preventing the substrate from accessing the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase in neuronal cells, leading to altered neurotransmission. Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding prevents the substrate from accessing the enzyme, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects are crucial in determining the safe and effective dosage of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-butyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMUGKRDLWVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212752 | |
Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-01-2 | |
Record name | N-Butyl-N′-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6336-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131981 | |
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Record name | 1-Butyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Urea, 1-butyl-3-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butyl-1-phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1-Butyl-3-phenylthiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ32MRM6VU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-butyl-3-phenylthiourea advantageous over existing rCBF tracers like iodoantipyrine?
A: Research indicates that this compound exhibits superior diffusion into brain tissue compared to iodoantipyrine, particularly in regions with high blood flow rates. This characteristic stems from its higher lipid solubility. [] The study demonstrated that this compound achieved a single-pass extraction value of 0.730 in rat brains, surpassing iodoantipyrine's 0.553 value. [] This enhanced diffusion makes this compound a potentially more accurate tracer for measuring rCBF, especially in areas with rapid blood flow.
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